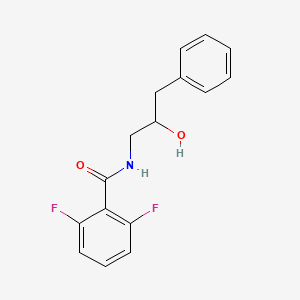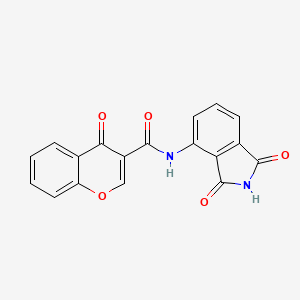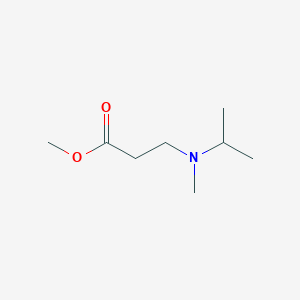![molecular formula C35H31FN4O7S B2526261 N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide CAS No. 689758-02-9](/img/structure/B2526261.png)
N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C35H31FN4O7S and its molecular weight is 670.71. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activity. For instance, a series of N-(4-substitutedphenyl)-4-(1-methyl or 1,2-dimethyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides demonstrated significant anticonvulsant effects. These compounds, designed based on essential structural features for anticonvulsant activity, showed promising results in comparison to reference drugs, indicating their potential for further development as antiepileptic medications (Noureldin et al., 2017).
Antiviral Activities
Another research avenue for quinazolinone derivatives involves their antiviral properties. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and showed efficacy against various respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus. These findings highlight the potential of quinazolinone derivatives in developing antiviral therapies (Selvam et al., 2007).
Antimicrobial and Antifungal Applications
Quinazolinone derivatives have also been explored for their antimicrobial and antifungal activities. Compounds with novel fluorine-containing pharmacophores showed remarkable in vitro antimicrobial potency against both gram-positive and gram-negative bacteria, as well as fungi. This research underscores the versatility of quinazolinone derivatives in addressing a range of infectious agents (Desai et al., 2013).
Antitumor Activity
Additionally, quinazolinone derivatives have been identified for their antitumor potential. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for in vitro antitumor activity, showing broad-spectrum efficacy against various cancer cell lines. These findings support the exploration of quinazolinone derivatives as potential anticancer agents (Al-Suwaidan et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31FN4O7S/c1-44-28-12-5-21(15-29(28)45-2)13-14-37-33(42)23-6-3-22(4-7-23)18-40-34(43)26-16-30-31(47-20-46-30)17-27(26)39-35(40)48-19-32(41)38-25-10-8-24(36)9-11-25/h3-12,15-17H,13-14,18-20H2,1-2H3,(H,37,42)(H,38,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZALJPXEKYPSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NC6=CC=C(C=C6)F)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31FN4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2526179.png)
![(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2526180.png)






![(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B2526194.png)

![N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2526196.png)

![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)
![2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2526201.png)